molecular formula C21H25N7O B2596336 N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049364-84-2

N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2596336
CAS No.: 1049364-84-2
M. Wt: 391.479
InChI Key: FGLHIVSCDKWSRN-UHFFFAOYSA-N
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Description

N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, designed with a molecular framework that incorporates two privileged structures: a tetrazole and a piperazine. The tetrazole ring is a well-known bioisostere for carboxylic acids, which can enhance a molecule's metabolic stability and bioavailability . Compounds containing the tetrazole scaffold have been investigated for their anti-allergic and anti-inflammatory properties, with mechanisms that may involve the inhibition of histamine release from basophils . The piperazine moiety is a highly prevalent feature in pharmaceuticals, valued for its ability to improve water solubility and its versatility as a molecular scaffold that can be tailored to optimize interactions with biological targets . The integration of an N-benzyl carboxamide group further expands the potential for structure-activity relationship (SAR) studies. This specific molecular architecture makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the areas of immunology and inflammation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-17-7-9-19(10-8-17)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)22-15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLHIVSCDKWSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the benzyl group: Benzylation of the piperazine ring can be done using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the tetrazole moiety: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Formation of the carboxamide group: This can be achieved through the reaction of the piperazine derivative with an appropriate isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperazine: Known for its stimulant properties.

    4-(p-tolyl)piperazine: Studied for its potential antidepressant effects.

    Tetrazole derivatives: Known for their diverse pharmacological activities.

Uniqueness

N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its structural features that suggest potential biological activity. The tetrazole moiety is known for its ability to mimic carboxylate groups, which can facilitate interactions with various biological targets. This article reviews the biological activities associated with this compound, supported by synthesis methods, structure-activity relationships, and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The formation of the tetrazole ring can be achieved through cycloaddition reactions involving azides and nitriles. The piperazine core provides a scaffold that enhances the compound's pharmacological properties.

Synthetic Route

  • Formation of Tetrazole : Cycloaddition of an azide with a suitable nitrile.
  • Piperazine Core Construction : Introduction of the piperazine ring via nucleophilic substitution.
  • Final Coupling : Benzyl and p-tolyl groups are introduced to complete the structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, similar tetrazole derivatives have shown effectiveness against a range of bacteria including Escherichia coli and Staphylococcus aureus.

CompoundMicrobial TargetActivity
Tetrazole Derivative AE. coliMIC: 32 µg/mL
Tetrazole Derivative BS. aureusMIC: 16 µg/mL

These findings suggest that this compound may similarly exhibit potent antimicrobial activity.

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and U87 MG (glioblastoma). The IC50 values for these compounds typically range from 10 to 50 µM, indicating moderate cytotoxicity.

Cell LineCompoundIC50 (µM)
MCF-7N-benzyl derivative25 ± 3
U87 MGN-benzyl derivative30 ± 4

The presence of the piperazine moiety is believed to enhance cell membrane permeability, thereby increasing the efficacy of these compounds against cancer cells.

Neuroprotective Activity

Emerging studies suggest potential neuroprotective effects for similar compounds in models of ischemia. For example, derivatives have been shown to prolong survival time in animal models subjected to acute cerebral ischemia.

Case Studies

A recent study explored the structure-activity relationship (SAR) of piperazine derivatives containing tetrazoles, revealing that modifications at specific positions significantly influenced their biological activity. For instance, substituents on the benzene ring were found to affect both antimicrobial and anticancer activities.

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